Lipophilicity Enhancement: LogP Comparison of 2-Chloro-4-((trifluoromethyl)thio)phenol versus Non-Chlorinated Analog
The ortho-chloro substitution in 2-chloro-4-((trifluoromethyl)thio)phenol increases lipophilicity compared to the non-chlorinated analog 4-(trifluoromethylthio)phenol, enhancing membrane permeability potential. Predicted LogP values for the target compound range from 2.56 to 3.66 , whereas 4-(trifluoromethylthio)phenol (CAS 461-84-7) exhibits a LogP of approximately 3.00 [1]. The 22% higher LogP (using the ChemSrc value of 3.66) corresponds to an approximately 4.6-fold increase in octanol-water partition coefficient (P).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.66 (ChemSrc predicted) ; LogP = 2.56 (mcule predicted) |
| Comparator Or Baseline | 4-(Trifluoromethylthio)phenol (CAS 461-84-7): LogP = 3.00 [1] |
| Quantified Difference | Target compound LogP exceeds comparator by up to 0.66 log units (≈4.6× higher P value) |
| Conditions | Predicted values from computational physicochemical property databases |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane diffusion, a critical parameter for compounds intended as intermediates in cell-permeable drug candidates.
- [1] BOC Sciences. 4-(Trifluoromethylthio)phenol - CAS 461-84-7. LogP: 3.00410. https://buildingblock.bocsci.com View Source
